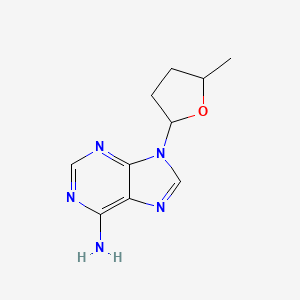![molecular formula C13H8Cl2NO2- B12088890 2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate CAS No. 189825-57-8](/img/structure/B12088890.png)
2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,4-dichloro-6-[(Z)-(oxidophenylimino)methyl]- is an organic compound with the molecular formula C13H8Cl2NO2 This compound is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 4 positions, and an oxidophenylimino group is attached at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-dichloro-6-[(Z)-(oxidophenylimino)methyl]- typically involves the following steps:
Chlorination of Phenol: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4-dichlorophenol.
Formation of Schiff Base: 2,4-dichlorophenol is then reacted with an oxidophenylamine under acidic conditions to form the Schiff base, 2,4-dichloro-6-[(Z)-(oxidophenylimino)methyl]-phenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenol are chlorinated in industrial reactors.
Schiff Base Formation: The chlorinated product is then subjected to Schiff base formation in large reaction vessels, ensuring optimal reaction conditions for high yield.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-dichloro-6-[(Z)-(oxidophenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 2,4-dichloro-6-[(Z)-(oxidophenylimino)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,4-dichloro-6-[(Z)-(oxidophenylimino)methyl]- involves:
Molecular Targets: The compound interacts with various enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell wall synthesis in microorganisms.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A simpler derivative with two chlorine atoms.
2,6-Dichlorophenol: Another chlorinated phenol with chlorine atoms at different positions.
4,6-Dichlorophenol: Similar structure but different chlorine substitution pattern.
Uniqueness
Phenol, 2,4-dichloro-6-[(Z)-(oxidophenylimino)methyl]- is unique due to the presence of the oxidophenylimino group, which imparts distinct chemical properties and potential biological activities not observed in simpler chlorinated phenols.
Properties
CAS No. |
189825-57-8 |
|---|---|
Molecular Formula |
C13H8Cl2NO2- |
Molecular Weight |
281.11 g/mol |
IUPAC Name |
2,4-dichloro-6-[(2-hydroxyphenyl)iminomethyl]phenolate |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-5-8(13(18)10(15)6-9)7-16-11-3-1-2-4-12(11)17/h1-7,17-18H/p-1 |
InChI Key |
MTSXJANJUVPBNJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)



![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)

![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)





![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)

